molecular formula C13H20ClNO3 B14049992 (S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl

(S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl

Cat. No.: B14049992
M. Wt: 273.75 g/mol
InChI Key: ZKVFVFCWNRZDHY-ZOWNYOTGSA-N
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Description

(S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound is characterized by its specific stereochemistry, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isopropoxyphenyl Intermediate: This step involves the alkylation of a phenol derivative with isopropyl bromide under basic conditions to form the isopropoxyphenyl intermediate.

    Amino Acid Formation: The isopropoxyphenyl intermediate is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.

    Esterification: The amino acid is esterified using methanol and a strong acid catalyst to form the methyl ester.

    Resolution of Enantiomers: The racemic mixture of the methyl ester is resolved using chiral chromatography or enzymatic resolution to obtain the (S)-enantiomer.

    Hydrochloride Salt Formation: Finally, the (S)-methyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(4-propan-2-yloxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H/t13-;/m0./s1

InChI Key

ZKVFVFCWNRZDHY-ZOWNYOTGSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)[C@@](C)(C(=O)OC)N.Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N.Cl

Origin of Product

United States

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